

Diisobutyl Glutarate: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Diisobutyl glutarate*

Cat. No.: *B1615162*

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CAS Number: 71195-64-7

This technical guide provides an in-depth overview of **diisobutyl glutarate**, a chemical compound relevant to researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis, analytical methods, and its biological fate, including metabolic pathways and the cellular effects of its metabolites.

Chemical and Physical Properties

Diisobutyl glutarate is the diester of glutaric acid and isobutanol. It is a colorless liquid commonly used as a plasticizer and cosmetic ingredient. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Diisobutyl Glutarate**

Property	Value	Source
Molecular Formula	C13H24O4	
Molecular Weight	244.33 g/mol	
CAS Number	71195-64-7	
IUPAC Name	bis(2-methylpropyl) pentanedioate	
Synonyms	Diisobutyl pentanedioate, Glutaric acid diisobutyl ester, Pentanedioic acid, bis(2- methylpropyl) ester	
Boiling Point	267.02 °C (estimated)	The Good Scents Company
Vapor Pressure	0.008 mmHg @ 25 °C (estimated)	The Good Scents Company
Water Solubility	17.75 mg/L @ 25 °C (estimated)	The Good Scents Company
LogP (o/w)	3.316 (estimated)	The Good Scents Company
Kovats Retention Index	Standard non-polar: 1546, 1563; Semi-standard non- polar: 1605	

Experimental Protocols

Synthesis of Diisobutyl Glutarate

A representative method for the synthesis of **diisobutyl glutarate** is the Fischer-Speier esterification of glutaric acid with isobutanol, using an acid catalyst. The following protocol is adapted from the synthesis of a similar diester.

Materials:

- Glutaric acid

- Isobutanol
- Sulfuric acid (catalyst)
- Toluene
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

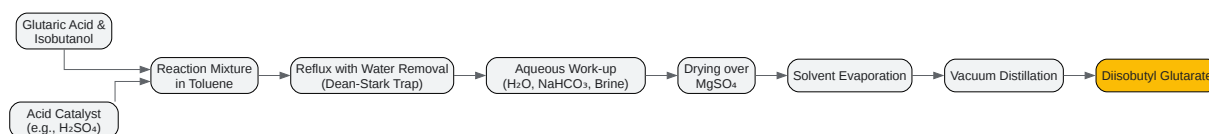
Equipment:

- Round-bottom flask
- Reflux condenser with a Dean-Stark trap
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine glutaric acid (1.0 eq), isobutanol (2.5 eq), and a catalytic amount of sulfuric acid in toluene.
- **Esterification:** Heat the mixture to reflux. Water produced during the reaction is removed by azeotropic distillation using the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the glutaric acid is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude **diisobutyl glutarate** can be

further purified by vacuum distillation.



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Caption: Synthesis workflow for **diisobutyl glutarate**.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the identification and quantification of **diisobutyl glutarate**. A general protocol is outlined below.

Instrumentation:

- Gas chromatograph with a mass selective detector.
- Capillary column: A non-polar column such as a DB-5ms or equivalent is recommended.

Typical GC Conditions:

- Injector Temperature: 250 °C
- Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.

Typical MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.

Sample Preparation: Samples can be dissolved in a suitable solvent like dichloromethane or ethyl acetate before injection. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used for the structural confirmation of **diisobutyl glutarate**.

Typical NMR Parameters:

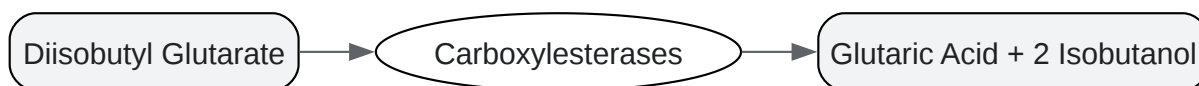
- Solvent: CDCl_3
- ^1H NMR: Chemical shifts are expected for the isobutyl protons (methyl, methine, and methylene groups) and the glutarate backbone protons.
- ^{13}C NMR: Resonances are expected for the carbonyl carbons of the ester, the carbons of the glutarate backbone, and the carbons of the isobutyl groups.

Biological Activity and Metabolism

Diisobutyl glutarate is expected to be hydrolyzed by carboxylesterases in the body into its constituent molecules: glutaric acid and isobutanol. Therefore, the biological activity of **diisobutyl glutarate** is largely determined by the effects of these two metabolites.

Metabolic Pathway

The metabolic breakdown of **diisobutyl glutarate** is a straightforward hydrolysis reaction.



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Caption: Metabolic pathway of **diisobutyl glutarate**.

Cellular Effects of Metabolites

Glutaric Acid: Glutaric acid is a naturally occurring dicarboxylic acid. At physiological concentrations, it is a normal intermediate in the metabolism of lysine and tryptophan.

However, at elevated concentrations, as seen in the genetic disorder glutaric aciduria type I, it can be neurotoxic. The accumulation of glutaric acid can interfere with cellular energy metabolism and may induce apoptosis in neuronal cells.

Isobutanol: Isobutanol is a four-carbon alcohol. At high concentrations, isobutanol can exert various effects on cells, including:

- **Membrane disruption:** Like other alcohols, isobutanol can affect the fluidity and integrity of cell membranes.
- **Cellular stress response:** Studies in microorganisms have shown that isobutanol exposure can induce a stress response, including the upregulation of heat shock proteins and DNA repair systems.
- **Metabolic dysregulation:** High levels of isobutanol can lead to a general slowdown of cellular metabolism.

It is important to note that the concentrations at which these effects are observed are generally much higher than what would be expected from typical exposure to **diisobutyl glutarate** as a cosmetic ingredient or plasticizer.

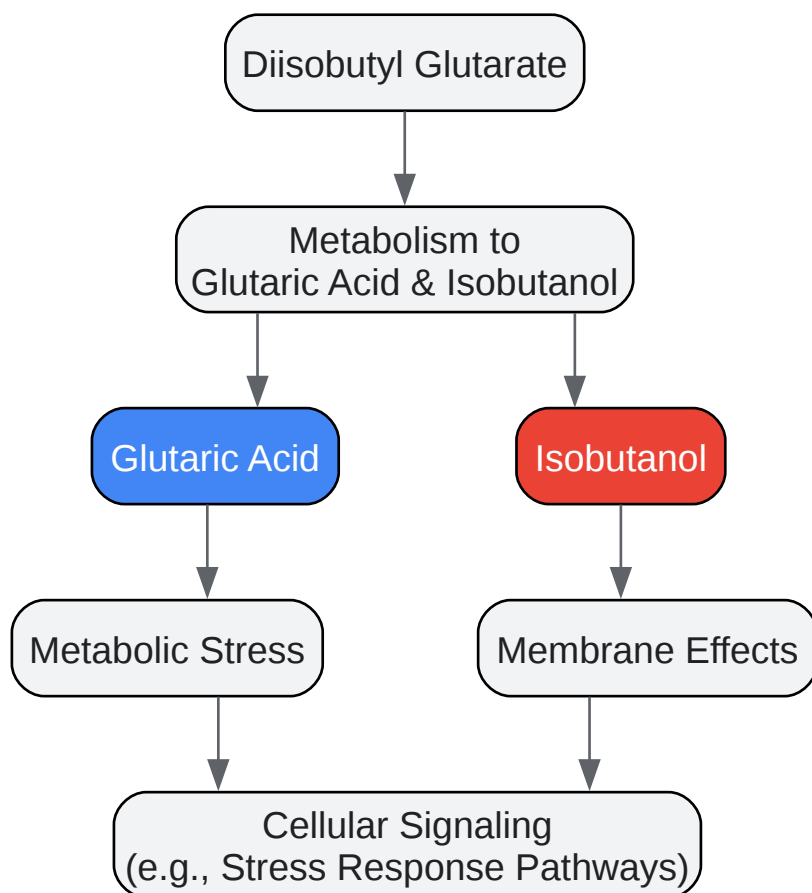
Signaling Pathways

Currently, there is no direct evidence to suggest that **diisobutyl glutarate** or its primary metabolites, at typical exposure levels, are potent modulators of specific signaling pathways in a manner relevant to drug action. The biological effects observed are more indicative of general cellular stress at high concentrations rather than targeted interactions with specific receptors or signaling cascades.

However, it is worth noting that some dicarboxylic acids and short-chain fatty acids have been shown to interact with G-protein coupled receptors (GPCRs) or nuclear receptors. Given that glutaric acid is a dicarboxylic acid, it is theoretically possible that at high, non-physiological concentrations, it could have weak interactions with such receptors. Further research would be needed to investigate this possibility.

The following diagram illustrates the potential, though unconfirmed, for the metabolites of **diisobutyl glutarate** to indirectly influence cellular signaling through metabolic changes and

cellular stress.



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Caption: Potential cellular effects of metabolites.

Conclusion

Diisobutyl glutarate is a relatively simple diester with well-understood chemical properties and a straightforward metabolic fate. Its biological activity is primarily dictated by its hydrolysis products, glutaric acid and isobutanol. While these metabolites can have cellular effects at high concentrations, there is currently no evidence to suggest that **diisobutyl glutarate** is a direct modulator of specific signaling pathways in a pharmacological context. For drug development professionals, it is most likely to be encountered as an excipient, and its toxicological profile, which is generally considered to be of low concern, is the most relevant aspect for consideration. Further research into the potential for high-dose exposure to influence cellular signaling may be warranted.

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